molecular formula C29H25NO4S B285025 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene

1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene

Cat. No. B285025
M. Wt: 483.6 g/mol
InChI Key: NSFATCPZPPDNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene, also known as BINOL sulfonamide, is a chiral auxiliary compound that has been extensively used in organic synthesis. It is a versatile reagent that can be used to synthesize a wide range of chiral molecules with high enantioselectivity. BINOL sulfonamide has also been studied for its potential applications in medicinal chemistry and as a ligand in asymmetric catalysis.

Mechanism of Action

The mechanism of action of 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide is not fully understood. It is believed to act as a chiral auxiliary by forming a complex with the substrate, which leads to the formation of a chiral intermediate. The chiral auxiliary can then be removed to yield the final product with high enantioselectivity. 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide has also been shown to interact with enzymes and receptors, which may contribute to its biological activities.
Biochemical and physiological effects:
1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, inhibit viral replication, and exhibit antibacterial activity. 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide has also been shown to interact with enzymes and receptors, which may contribute to its biological activities. However, more research is needed to fully understand the biochemical and physiological effects of 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide in lab experiments is its high enantioselectivity, which allows for the synthesis of chiral molecules with high purity. 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide is also a versatile reagent that can be used to synthesize a wide range of chiral molecules. However, one of the limitations of using 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide is its high cost, which may limit its use in large-scale synthesis.
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Future Directions

As possible:
1. Further optimization of the synthesis of 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide to achieve higher yields and purity.
2. Investigation of the mechanism of action of 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide to better understand its biological activities.
3. Development of new derivatives of 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide with improved biological activities.
4. Investigation of the potential of 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide as a scaffold for the design of new drugs.
5. Development of new asymmetric catalytic reactions using 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide as a ligand.
6. Investigation of the potential of 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections.
7. Development of new methods for the synthesis of chiral molecules using 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide as a chiral auxiliary.
8. Investigation of the potential of 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide as a tool for the study of enzyme and receptor interactions.
9. Development of new applications of 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide in organic synthesis, medicinal chemistry, and catalysis.

Synthesis Methods

1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide can be synthesized through a two-step process starting from 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene. The first step involves the reaction of 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene with p-toluenesulfonyl chloride to form the corresponding 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonate. The second step involves the reaction of the 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonate with isopropylamine to form the final product, 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide. The synthesis of 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide has been optimized to achieve high yields and purity.

Scientific Research Applications

1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide has been extensively used in organic synthesis as a chiral auxiliary for the synthesis of chiral molecules with high enantioselectivity. It has also been studied for its potential applications in medicinal chemistry as a scaffold for the design of new drugs. 1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene sulfonamide has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been used as a ligand in asymmetric catalysis for the synthesis of chiral compounds.

properties

Molecular Formula

C29H25NO4S

Molecular Weight

483.6 g/mol

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C29H25NO4S/c1-18(2)19-11-14-21(15-12-19)35(33,34)30-26-17-25(29(32)24-10-6-5-9-23(24)26)28-22-8-4-3-7-20(22)13-16-27(28)31/h3-18,30-32H,1-2H3

InChI Key

NSFATCPZPPDNKI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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